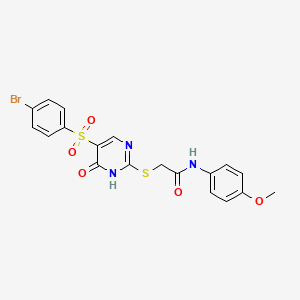

2-((5-((4-bromophenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(4-methoxyphenyl)acetamide

Description

This compound features a pyrimidin-2-ylthioacetamide scaffold with a 4-bromophenylsulfonyl group at position 5 of the pyrimidinone ring and an N-(4-methoxyphenyl) substituent on the acetamide moiety.

Properties

IUPAC Name |

2-[[5-(4-bromophenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16BrN3O5S2/c1-28-14-6-4-13(5-7-14)22-17(24)11-29-19-21-10-16(18(25)23-19)30(26,27)15-8-2-12(20)3-9-15/h2-10H,11H2,1H3,(H,22,24)(H,21,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQALWWOAQRNQRJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)CSC2=NC=C(C(=O)N2)S(=O)(=O)C3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16BrN3O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

510.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((5-((4-bromophenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(4-methoxyphenyl)acetamide (referred to as Compound A ) is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of Compound A, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

Compound A features a pyrimidine core substituted with a bromophenyl sulfonyl group and a methoxyphenyl acetamide moiety. The structural complexity suggests multiple interaction sites that may influence its biological activity.

The biological activity of Compound A can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit myeloperoxidase (MPO), an enzyme implicated in various inflammatory processes. The inhibition is often time-dependent and may involve covalent modification of the enzyme .

- Anti-inflammatory Effects : Compounds with similar structures have demonstrated anti-inflammatory properties, potentially through the modulation of inflammatory pathways and cytokine production.

- Antimicrobial Activity : Some derivatives related to Compound A have exhibited antimicrobial properties, suggesting potential applications in treating infections .

Biological Activity Studies

A review of literature reveals various studies assessing the biological activity of compounds similar to Compound A. Below are key findings:

Case Studies

- Preclinical Evaluation of MPO Inhibitors : In a study involving N1-substituted-6-arylthiouracils, compounds were evaluated for their ability to inhibit MPO activity in lipopolysaccharide-stimulated human whole blood. The lead compound exhibited robust inhibition, leading to further pharmacokinetic studies .

- Anticancer Activity : Research on mercapto-substituted derivatives indicated significant anticancer effects against human colon cancer cell lines, with some compounds showing IC50 values comparable to established chemotherapeutics like doxorubicin .

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

Substituent Variations on the Pyrimidinone Ring

The pyrimidinone ring’s substitution pattern critically influences physicochemical and biological properties:

Acetamide Group Modifications

The N-aryl acetamide moiety varies significantly across analogs, impacting solubility and target affinity:

Key Findings and Implications

Position 5 Sulfonyl Groups : The target’s 4-bromophenylsulfonyl group distinguishes it from chloro () and ethyl () analogs, likely improving target affinity through enhanced hydrophobic and halogen-bonding interactions .

Acetamide Flexibility : The 4-methoxyphenyl group balances solubility and binding, contrasting with the fluorophenyl () and nitrobenzothiazole () moieties, which prioritize metabolic stability or kinase inhibition.

Synthetic Accessibility: ’s methyl-substituted pyrimidinone achieves a higher yield (79%) than phenoxy-substituted analogs (, %), suggesting that bulkier groups complicate synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.